3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide

Coordination Chemistry Metal Chelation Bipyridine Regiochemistry

3-(Benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide (CAS 1903075-38-6; molecular formula C₂₅H₂₁N₃O₂; molecular weight 395.46 g/mol) is a synthetic small molecule featuring a 3-benzyloxybenzamide core linked via a methylene bridge to a 2,3'-bipyridine moiety. The compound is cataloged in PubChem (CID with a computed XLogP3-AA of 3.7, topological polar surface area of 64.1 Ų, and a single hydrogen bond donor, placing it within a drug-like physicochemical space suitable for CNS penetration and oral bioavailability.

Molecular Formula C25H21N3O2
Molecular Weight 395.462
CAS No. 1903075-38-6
Cat. No. B2505911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide
CAS1903075-38-6
Molecular FormulaC25H21N3O2
Molecular Weight395.462
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
InChIInChI=1S/C25H21N3O2/c29-25(20-9-4-12-23(15-20)30-18-19-7-2-1-3-8-19)28-17-22-11-6-14-27-24(22)21-10-5-13-26-16-21/h1-16H,17-18H2,(H,28,29)
InChIKeyAVCQLPFORUWONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide (CAS 1903075-38-6): Procurement-Relevant Identity and Physicochemical Profile


3-(Benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide (CAS 1903075-38-6; molecular formula C₂₅H₂₁N₃O₂; molecular weight 395.46 g/mol) is a synthetic small molecule featuring a 3-benzyloxybenzamide core linked via a methylene bridge to a 2,3'-bipyridine moiety [1]. The compound is cataloged in PubChem (CID 92120667) with a computed XLogP3-AA of 3.7, topological polar surface area of 64.1 Ų, and a single hydrogen bond donor, placing it within a drug-like physicochemical space suitable for CNS penetration and oral bioavailability [1]. It is typically supplied at ≥95% purity for research use and is structurally classified as a bipyridine-containing benzamide derivative, a scaffold recognized in medicinal chemistry for its capacity to engage metal ions, enzyme active sites, and nucleic acid structures through both the benzyloxy pharmacophore and the bipyridine chelating unit [2][3].

Why 3-(Benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide Cannot Be Casually Interchanged with Other Bipyridine-Benzamide Analogs


The compound's differentiation arises from the intersection of three structural features—the 3-benzyloxy substitution on the benzamide ring, the methylene linker, and the 2,3'-bipyridine regioisomer—each of which independently alters molecular recognition, metal coordination geometry, and pharmacokinetic properties compared to positional isomers or simpler benzamide derivatives. Even among closely related analogs such as N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide (CAS 2309797-41-7) or 3-(benzyloxy)benzamide (CAS 171861-74-8), differences in bipyridine connectivity (2,3' vs. 3,3') shift the nitrogen atom spatial arrangement and thus the chelation bite angle, hydrogen-bonding capacity, and target protein complementarity [1][2]. Substituting without empirical confirmation introduces uncontrolled variability in assay outcomes, making procurement of the exact CAS-designated entity essential for reproducibility in structure-activity relationship (SAR) studies, metal complex catalysis, and biochemical probe development [3].

Quantitative Differentiation Evidence for 3-(Benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide (CAS 1903075-38-6)


2,3'-Bipyridine Regioisomerism Drives Distinct Chelation Geometry Compared to 3,3'- and 2,2'-Bipyridine Analogs

The 2,3'-bipyridine scaffold in the target compound positions the two pyridyl nitrogen atoms in a non-symmetrical arrangement, with one nitrogen at the 2-position of the first pyridine and the other at the 3'-position of the second pyridine [1]. This contrasts with the symmetric 2,2'-bipyridine (N–N distance ~2.6 Å in cisoid conformation) and the 3,3'-bipyridine isomer. Quantitative computational modeling of bipyridine regioisomers demonstrates that the N–N spatial separation and dihedral angle differ by 0.3–0.5 Å and 10–20°, respectively, across 2,2'-, 2,3'-, and 3,3'-substitution patterns, directly affecting the stability constants (log K) of metal complexes formed with transition metals such as Cu(II), Zn(II), and Ru(II) [2]. For the target compound, the 2,3'-connectivity is predicted to favor distorted octahedral or square-pyramidal geometries, whereas 2,2'-bipyridine strongly favors planar cis-chelation; this difference can be exploited for selective metal ion sensing or catalysis where a specific coordination sphere is required [2].

Coordination Chemistry Metal Chelation Bipyridine Regiochemistry

3-Benzyloxy Substitution Pattern on Benzamide Differentiates PARP Inhibition Selectivity from 4-Benzyloxy and 2-Benzyloxy Isomers

The 3-benzyloxy substitution on the benzamide ring places the benzyloxy group in a meta orientation relative to the carboxamide, a position known from patent literature on 3-oxybenzamides to confer poly(ADP-ribose) polymerase (PARP) inhibitory activity [1]. In contrast, 4-(benzyloxy)benzamides have been optimized as selective mono-ADP-ribosyltransferase PARP10/ARTD10 inhibitors with reported IC₅₀ values in the low micromolar range (e.g., 4-(benzyloxy)benzamide analogs with IC₅₀ < 1 μM against PARP10), while 2-(benzyloxy)benzamides have been developed as LRRK2 kinase inhibitors and TRPM8 antagonists [2][3]. The meta-substitution pattern in the target compound is structurally aligned with the classical 3-oxybenzamide PARP inhibitor pharmacophore (e.g., the clinical compound iniparib and early PARP inhibitor leads), suggesting potential differentiation from para-substituted analogs in terms of PARP isoform selectivity and cellular DNA repair inhibition [1][3]. Although direct IC₅₀ data for this specific compound are not reported in the available literature, the positional isomerism of the benzyloxy group provides a rational basis for differential biological activity.

PARP Inhibition DNA Repair Benzyloxybenzamide Pharmacophore

Linker-Dependent Conformational Flexibility Distinguishes the Methylene-Bridged Analog from Directly Coupled Bipyridine-Benzamide Hybrids

The target compound incorporates a methylene (–CH₂–) linker between the 2,3'-bipyridine and the benzamide carbonyl, introducing a rotational degree of freedom that is absent in directly coupled bipyridine-benzamide systems [1]. PubChem-computed properties indicate 7 rotatable bonds for the target molecule, a value that reflects the combined flexibility of the benzyloxy, methylene linker, and bipyridine torsion angles [1]. By comparison, directly N-arylated analogs lacking the methylene spacer typically exhibit 5–6 rotatable bonds and adopt a more rigid, co-planar conformation between the bipyridine and benzamide moieties. This increased conformational entropy in the target compound can translate into differential target binding kinetics, entropic contributions to binding free energy (ΔG = ΔH − TΔS), and potentially broader target class coverage in phenotypic screening [2]. The flexible linker also enables the bipyridine unit to sample multiple orientations relative to the benzamide pharmacophore, which may be advantageous for induced-fit binding to proteins with deep or conformationally adaptable binding pockets.

Molecular Flexibility Linker SAR Conformational Analysis

Computed Physicochemical Descriptors Predict Favorable CNS Drug-Like Properties Relative to Heavier or More Polar Bipyridine-Benzamide Congeners

The computed molecular properties of the target compound—molecular weight 395.46 g/mol, XLogP3-AA 3.7, TPSA 64.1 Ų, 1 H-bond donor, 4 H-bond acceptors [1]—fall within established CNS drug-like guidelines: MW < 400, LogP 2–5, TPSA < 90 Ų, HBD ≤ 3 [2]. This contrasts favorably with many bipyridine-benzamide derivatives bearing polar substituents (e.g., carboxylic acids, sulfonamides) that can elevate TPSA above 90 Ų and reduce predicted BBB permeability. While the target compound's XLogP of 3.7 approaches the upper limit for optimal CNS penetration, it remains within the acceptable range and suggests good membrane permeability across Caco-2 monolayers or MDCK-MDR1 cell models. In procurement terms, these computed descriptors position the compound as a suitable starting point for CNS-targeted probe development, offering an advantage over more polar bipyridine analogs that may require prodrug strategies to achieve brain exposure.

CNS Drug-Likeness Physicochemical Properties Blood-Brain Barrier Permeability

High-Confidence Application Scenarios for 3-(Benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide Informed by Structural Evidence


Asymmetric Metal Catalyst Design Exploiting the 2,3'-Bipyridine Chelating Unit

The non-symmetric 2,3'-bipyridine moiety provides a differentiated coordination environment compared to symmetric 2,2'-bipyridine, enabling the design of transition metal catalysts (e.g., Cu, Ru, Pd) with altered redox potentials and substrate accessibility [1]. This compound can serve as a ligand precursor for synthesizing metal complexes where a distorted coordination geometry is desired, such as in enantioselective catalysis or C–H activation reactions. The benzyloxy group further allows for steric tuning of the metal center's secondary coordination sphere [1].

PARP-Focused Chemical Biology Probe Development

The 3-benzyloxybenzamide core aligns with the established 3-oxybenzamide PARP inhibitor pharmacophore documented in EP 0879820 B1 [2]. Researchers investigating PARP-1/2-mediated DNA repair pathways can use this compound as a scaffold for further derivatization, with the bipyridine moiety offering an additional vector for modulating physicochemical properties or introducing a fluorescent reporter tag via metal coordination [2].

Screening Library Enrichment for CNS-Targeted Small Molecule Discovery

With a computed molecular weight of 395.46, XLogP3-AA of 3.7, TPSA of 64.1 Ų, and only one hydrogen bond donor, the compound satisfies the CNS drug-like criteria defined by Pajouhesh & Lenz (2005) [3]. Procurement for CNS-focused high-throughput screening libraries is justified over heavier or more polar bipyridine-benzamide congeners that fall outside BBB-permeability guidelines. The compound's 7 rotatable bonds also provide conformational sampling capability that may facilitate binding to flexible CNS targets such as GPCRs or ion channels [1][3].

Structure-Activity Relationship (SAR) Expansion Around Bipyridine-Benzamide Hybrid Scaffolds

The target compound occupies a unique position in the bipyridine-benzamide chemical space by combining the 2,3'-bipyridine regioisomer with a methylene linker and 3-benzyloxy substitution [1]. In medicinal chemistry campaigns exploring this scaffold class, the compound provides a reference point for understanding the contributions of linker flexibility (methylene vs. direct coupling), bipyridine regioisomerism (2,3' vs. 2,2' vs. 3,3'), and benzyloxy positional effects (meta vs. para vs. ortho) to biological activity and ADME properties [2].

Quote Request

Request a Quote for 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.